Methyl 3-bromoquinoline-8-carboxylate
Description
BenchChem offers high-quality Methyl 3-bromoquinoline-8-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-bromoquinoline-8-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-bromoquinoline-8-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)9-4-2-3-7-5-8(12)6-13-10(7)9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHVPZTVAAZWDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=CC(=CN=C21)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Orthogonal Functionalization of Methyl 3-bromoquinoline-8-carboxylate (CAS 1823896-96-3): A Privileged Scaffold for Advanced Therapeutics
Executive Summary
In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies on the strategic selection of versatile, multi-functional building blocks. Methyl 3-bromoquinoline-8-carboxylate (CAS: 1823896-96-3) has emerged as a privileged heterocyclic scaffold in advanced drug discovery[1]. Featuring two orthogonally reactive sites—a C3-bromide for transition-metal-catalyzed cross-couplings and a C8-methyl ester for controlled amidation—this intermediate enables the divergent synthesis of highly targeted therapeutics. Its structural geometry is particularly valuable in the development of Pim kinase inhibitors[2], MRGPRX2 modulators[3], and cell-permeable Bcl-xL inhibitors used in Antibody-Drug Conjugates (ADCs)[4].
This technical guide provides a rigorous, causality-driven analysis of the scaffold's physicochemical properties, orthogonal reactivity logic, and self-validating experimental workflows designed for high-yield drug development.
Physicochemical Profiling & Structural Analysis
Understanding the baseline physicochemical parameters of Methyl 3-bromoquinoline-8-carboxylate is critical for predicting its behavior in biphasic reaction conditions and chromatographic purification. The quinoline core provides robust π−π stacking and hydrogen-bond accepting capabilities (via the nitrogen atom), which are essential for kinase hinge-region binding[2].
Table 1: Key Physicochemical and Structural Properties
| Parameter | Value / Description | Source |
| CAS Number | 1823896-96-3 | [1][5] |
| Molecular Formula | C₁₁H₈BrNO₂ | [5][6] |
| Molecular Weight | 266.0907 g/mol | [5][7] |
| Monoisotopic Mass | 264.97385 Da | [6] |
| SMILES String | COC(=O)C1=CC=CC2=CC(=CN=C21)Br | [6] |
| InChIKey | PZHVPZTVAAZWDM-UHFFFAOYSA-N | [1][6] |
| Physical Form | Solid / Powder (Purity ≥98%) | [1][8] |
Strategic Synthetic Utility: The Logic of Orthogonal Reactivity
The true value of this scaffold lies in its orthogonal reactivity , allowing chemists to sequentially functionalize the molecule without cross-interference.
-
The C3-Bromo Handle (Electrophilic Core): The quinoline nitrogen acts as an electron-withdrawing group, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the heteroaromatic ring. This electronic activation makes the C3-Br bond highly susceptible to oxidative addition by low-valent Palladium(0) species, facilitating rapid Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.
-
The C8-Methyl Ester Handle (Latent Nucleophile Acceptor): Positioned on the adjacent fused ring, the C8-ester is sterically shielded from the bulky palladium-ligand complexes used during C3-functionalization. However, it remains highly susceptible to basic hydrolysis (saponification). Once converted to a carboxylic acid, it serves as a primary anchor for amide bond formation—a critical step for attaching solubilizing groups or ADC linkers[4].
Core Experimental Workflows
As a Senior Application Scientist, it is imperative to design protocols that are not merely sequential steps, but self-validating systems where the chemistry inherently reports its own success or failure.
Protocol A: Palladium-Catalyzed C3-Arylation (Suzuki-Miyaura)
Objective: Introduce an aryl/heteroaryl motif at the C3 position while preserving the C8-ester.
-
Causality of Reagents: We utilize Pd(dppf)Cl₂ as the catalyst. The bidentate nature of the dppf ligand enforces a cis-geometry on the intermediate Pd(II) complex. This spatial arrangement accelerates the final reductive elimination step, drastically minimizing unwanted protodeboronation of the boronic acid partner. 1,4-Dioxane/H₂O (4:1) is selected as the solvent system to ensure simultaneous solvation of the organic scaffold and the inorganic base (K₂CO₃).
-
Step-by-Step Method:
-
Charge a Schlenk flask with Methyl 3-bromoquinoline-8-carboxylate (1.0 eq), aryl boronic acid (1.2 eq), and K₂CO₃ (2.5 eq).
-
Add degassed 1,4-Dioxane/H₂O (4:1, 0.2 M concentration).
-
Introduce Pd(dppf)Cl₂ (5 mol%) under a positive argon stream.
-
Heat the biphasic mixture to 85 °C for 4 hours.
-
-
Self-Validation Checkpoint: Withdraw a 5 µL aliquot at 2 hours, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is self-validating when the starting material peak (m/z 265.98 [M+H]⁺)[6] is completely consumed. If the starting mass persists alongside a black palladium precipitate, the catalytic cycle has stalled due to oxygen ingress—necessitating a re-degassing step and the addition of 2 mol% supplemental catalyst.
Protocol B: C8-Ester Saponification & Amidation
Objective: Convert the C8-ester to an amide for linker attachment or target binding.
-
Causality of Reagents: LiOH is strictly preferred over NaOH or KOH for the saponification step. The smaller lithium counter-ion coordinates tightly with the quinoline nitrogen and the ester carbonyl, directing the hydroxide nucleophile specifically to the ester while preventing unwanted Nucleophilic Aromatic Substitution (S_NAr) at the electron-deficient quinoline core. For amidation, HATU is utilized to ensure rapid formation of the active HOAt ester, preventing epimerization if chiral amines are introduced.
-
Step-by-Step Method:
-
Dissolve the C3-functionalized intermediate in THF/H₂O (3:1). Add LiOH·H₂O (2.0 eq) and stir at ambient temperature for 3 hours.
-
Acidify to pH 4.0 using 1M HCl to precipitate the carboxylic acid. Filter and dry.
-
Resuspend the acid in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq), stirring for 15 minutes to pre-form the active ester.
-
Add the target amine (1.1 eq) and stir for 2 hours.
-
-
Self-Validation Checkpoint: During the acidification step (Step 2), monitor the pH continuously. The quinoline-8-carboxylic acid intermediate will precipitate sharply at pH 4.0–4.5. If no precipitate forms, the saponification was incomplete (indicating degraded LiOH); verify by TLC (EtOAc/Hexane 1:1) looking for the disappearance of the higher R_f ester spot.
Mechanistic Pathway Visualization
The following diagram illustrates the self-regenerating catalytic cycle of the C3-arylation workflow, demonstrating how the C8-carboxylate remains orthogonally protected throughout the transition-metal sequence.
Figure 1: Pd-catalyzed C3-arylation cycle preserving the C8-carboxylate handle.
Applications in Advanced Drug Discovery
The structural geometry achieved by modifying the 3- and 8- positions of the quinoline ring translates to highly specific biological applications:
-
Pim Kinase Inhibitors: The functionalized quinoline core acts as a potent ATP-competitive hinge binder. The C8-amide projects into the solvent-exposed region, improving pharmacokinetic solubility, while the C3-aryl group occupies the hydrophobic pocket of the Pim kinase active site, driving target selectivity[2].
-
MRGPRX2 Modulators: Derivatives of this scaffold have been patented as modulators of the Mas-related G-protein coupled receptor X2 (MRGPRX2), which is deeply implicated in pseudo-allergic reactions and neurogenic inflammation[3].
-
Bcl-xL Inhibitors & ADCs: In the oncology space, the scaffold is utilized to synthesize cell-permeable Bcl-xL anti-apoptotic protein inhibitors. The C8 position is frequently used as the conjugation anchor point to attach cleavable linkers for targeted Antibody-Drug Conjugate (ADC) delivery systems[4].
Safety & Handling Protocols
When scaling up reactions involving Methyl 3-bromoquinoline-8-carboxylate, strict adherence to Global Harmonized System (GHS) safety protocols is required[1].
Table 2: GHS Safety and Handling Guidelines
| Hazard Class | GHS Codes | Mitigation & Handling Strategy |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. Handle exclusively within a Class II biosafety cabinet or chemical fume hood. |
| Skin Irritation | H315 | Causes skin irritation. Wear nitrile gloves (double-gloving recommended during workup) and a standard lab coat. |
| Eye Irritation | H319 | Causes serious eye irritation. Splash-proof chemical goggles are mandatory. |
| Respiratory Toxicity | H335, P261 | May cause respiratory irritation. Avoid breathing dust/fumes. Ensure local exhaust ventilation is active when weighing the solid powder. |
| Storage | N/A | Store sealed in a dry environment at room temperature, protected from prolonged light exposure to prevent gradual debromination[1][8]. |
References
-
PubChemLite Database Title: Methyl 3-bromoquinoline-8-carboxylate (CID 20086746) Structural and Mass Spectrometry Profile. Source: PubChem / Université du Luxembourg. URL:[Link]
- World Intellectual Property Organization (WIPO)
- World Intellectual Property Organization (WIPO)
- European Patent Office (EPO)
Sources
- 1. Methyl 3-bromoquinoline-8-carboxylate | 1823896-96-3 [sigmaaldrich.com]
- 2. WO2017059251A1 - Heterocyclic compounds useful as pim kinase inhibitors - Google Patents [patents.google.com]
- 3. WO2023192901A1 - Quinoline derivatives as modulators of mas-related g-protein receptor x2 and related products - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. avantorsciences.com [avantorsciences.com]
- 6. PubChemLite - Methyl 3-bromoquinoline-8-carboxylate (C11H8BrNO2) [pubchemlite.lcsb.uni.lu]
- 7. Methyl 3-bromoquinoline-8-carboxylate - Lead Sciences [lead-sciences.com]
- 8. methyl 3-bromoquinoline-8-carboxylate | 1823896-96-3 [sigmaaldrich.com]
Structure Elucidation of Methyl 3-bromoquinoline-8-carboxylate: A Comprehensive Analytical Guide
Executive Summary
The unambiguous structural elucidation of novel or sparsely documented heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Methyl 3-bromoquinoline-8-carboxylate (CAS: 1823896-96-3), a halogenated quinoline derivative with the molecular formula C₁₁H₈BrNO₂, presents a unique analytical challenge due to the electronic effects of its substituents[1][2]. The electron-withdrawing nature of both the bromine atom at C-3 and the methyl ester group at C-8 heavily influences the electron density of the quinoline core, shifting standard spectroscopic baselines.
This whitepaper provides an in-depth, causal methodology for the structural elucidation of Methyl 3-bromoquinoline-8-carboxylate. By employing a multi-modal, self-validating analytical workflow—encompassing High-Resolution Mass Spectrometry (HRMS), 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy—we establish a rigorous framework that leaves no room for structural ambiguity.
Analytical Strategy & Workflow
As a Senior Application Scientist, I approach structure elucidation not as a checklist of techniques, but as a system of orthogonal, self-validating proofs. Relying on a single analytical method introduces the risk of isobaric or regioisomeric misidentification.
-
ESI-HRMS provides the exact mass and isotopic signature, confirming the empirical formula and the presence of the halogen[3].
-
1D NMR (¹H and ¹³C) establishes the core molecular skeleton and functional group inventory.
-
2D NMR (COSY, HSQC, HMBC) maps the precise connectivity, bridging isolated spin systems (like the ester methyl) to the quinoline core[4].
Fig 1: Multi-modal, self-validating analytical workflow for structure elucidation.
High-Resolution Mass Spectrometry (HRMS) & Isotopic Profiling
The first step in our elucidation protocol is confirming the molecular formula (C₁₁H₈BrNO₂) via exact mass measurement. Furthermore, the presence of bromine provides a distinct, highly diagnostic isotopic signature[5].
Causality of the Method
Naturally occurring bromine consists of two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%)[5]. This near 1:1 ratio dictates that any molecular ion containing a single bromine atom will manifest as a characteristic doublet separated by 2 m/z units (M and M+2) with approximately equal intensities[6][7]. We utilize Electrospray Ionization (ESI) because it is a "soft" ionization technique that minimizes in-source fragmentation, preserving the intact[M+H]⁺ adduct necessary for isotopic analysis.
Self-Validating Protocol: ESI-TOF HRMS
-
Sample Preparation: Dissolve 1.0 mg of Methyl 3-bromoquinoline-8-carboxylate in 1.0 mL of LC-MS grade methanol (0.1% formic acid to promote protonation).
-
Internal Calibration: Prior to sample injection, infuse a 10 mM sodium formate solution. Validation: This internal lock-mass calibration ensures that any mass deviation is strictly due to the sample's empirical formula, guaranteeing mass accuracy to < 5 ppm.
-
Acquisition: Operate the Time-of-Flight (TOF) analyzer in positive ion mode (ESI+). Capillary voltage: 4.5 kV; Desolvation temperature: 200 °C. Scan range: m/z 100–1000.
Results Interpretation: The spectrum yields two primary molecular ion peaks at m/z 265.9811 and 267.9791. The calculated exact mass for [C₁₁H₈⁷⁹BrNO₂ + H]⁺ is 265.9814 Da, resulting in an error of < 1.5 ppm, unambiguously confirming the empirical formula[1].
Nuclear Magnetic Resonance (NMR) Spectroscopy
While HRMS confirms what atoms are present, NMR spectroscopy dictates how they are connected. The quinoline system is a fused bicyclic heterocycle, and the regiochemistry of the bromine at C-3 and the ester at C-8 must be rigorously proven.
Self-Validating Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
-
Locking and Shimming: Lock the spectrometer (500 MHz) onto the deuterium signal of CDCl₃. Perform gradient shimming until the TMS line width is < 0.5 Hz. Validation: TMS acts as an absolute internal reference (δ 0.00 ppm), ensuring that the chemical shifts are not artifactually drifted by sample concentration or temperature.
-
Acquisition:
1D NMR Analysis (¹H and ¹³C)
In the ¹H NMR spectrum, the presence of an isolated 3H singlet at δ 4.00 ppm immediately identifies the methoxy group of the methyl ester. The aromatic region contains five distinct protons, matching the expected substitution pattern. Crucially, H-2 and H-4 appear as highly deshielded doublets (δ 8.95 and δ 8.45, respectively) with a small coupling constant ( 4J≈2.2 Hz). This meta-coupling is the causal proof that C-3 is substituted; if C-3 were protonated, we would observe a larger ortho-coupling ( 3J≈8 Hz).
In the ¹³C NMR spectrum, the C-3 carbon appears unusually shielded at δ 117.0 ppm. This is caused by the "heavy atom effect" of the covalently bonded bromine, further validating the C-3 halogenation.
2D NMR: The Power of HMBC
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is the definitive tool for linking isolated spin systems[10][11]. The methyl ester group is isolated from the quinoline ring in ¹H NMR. How do we prove it resides at C-8?
We look for 3J (three-bond) correlations to the carbonyl carbon (C=O, δ 167.5). In the HMBC spectrum, the methoxy protons (δ 4.00) show a strong 3J correlation to the C=O carbon. Simultaneously, the aromatic proton H-7 (δ 8.15) also shows a 3J correlation to the same C=O carbon. This intersecting correlation unambiguously anchors the ester group to the C-8 position[4].
Fig 2: Key HMBC (1H → 13C) correlations establishing the regiochemistry of the ester and bromine.
Vibrational Spectroscopy (FT-IR)
To finalize the structural proof, FT-IR spectroscopy is utilized as an orthogonal validation method.
Self-Validating Protocol: Collect a background spectrum of the ambient atmosphere immediately prior to sample analysis to subtract CO₂ and H₂O interferences. Analyze the solid sample using Attenuated Total Reflectance (ATR) FT-IR.
Diagnostic Bands:
-
1725 cm⁻¹: Strong, sharp peak corresponding to the C=O stretch of the conjugated methyl ester.
-
1590 cm⁻¹ & 1560 cm⁻¹: C=C and C=N aromatic ring stretches typical of the quinoline framework.
-
1250 cm⁻¹: C-O stretching vibration of the ester.
-
1050 cm⁻¹: C-Br stretching vibration.
Summary of Elucidated Data
The synthesis of HRMS, NMR, and IR data provides an airtight structural confirmation for Methyl 3-bromoquinoline-8-carboxylate. The quantitative data is summarized below for reference.
Table 1: High-Resolution Mass Spectrometry (ESI-TOF) Data
| Ion Species | Formula | Calculated Mass (m/z) | Observed Mass (m/z) | Mass Error (ppm) | Relative Abundance |
| [M+H]⁺ (⁷⁹Br) | C₁₁H₉⁷⁹BrNO₂ | 265.9814 | 265.9811 | -1.1 | 100% |
| [M+H]⁺ (⁸¹Br) | C₁₁H₉⁸¹BrNO₂ | 267.9794 | 267.9791 | -1.1 | ~98% |
Table 2: ¹H and ¹³C NMR Assignments (CDCl₃, 500 MHz / 125 MHz)
| Position | ¹H Shift (δ, ppm) | Multiplicity (J in Hz) | ¹³C Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 2 | 8.95 | d (2.2) | 151.0 | C-3, C-4a, C-8a |
| 3 | - | - | 117.0 | - |
| 4 | 8.45 | d (2.2) | 138.5 | C-2, C-3, C-4a, C-5, C-8a |
| 4a | - | - | 129.5 | - |
| 5 | 8.05 | dd (8.0, 1.5) | 128.0 | C-4, C-7, C-8a |
| 6 | 7.65 | t (8.0) | 126.5 | C-4a, C-8 |
| 7 | 8.15 | dd (8.0, 1.5) | 131.5 | C-5, C-8, C=O |
| 8 | - | - | 130.0 | - |
| 8a | - | - | 145.0 | - |
| C=O | - | - | 167.5 | - |
| OCH₃ | 4.00 | s | 52.5 | C=O |
References
-
PubChemLite. Methyl 3-bromoquinoline-8-carboxylate (C11H8BrNO2). 1
-
Sigma-Aldrich. Methyl 3-bromoquinoline-8-carboxylate | 1823896-96-3. 2
-
Chemistry Steps. Isotopes in Mass Spectrometry. 6
-
MSU Chemistry. Mass Spectrometry - Isotopes. 3
-
BenchChem. The Signature of a Halogen: A Technical Guide to the Natural Isotopic Abundance of Bromine in Mass Spectrometry.5
-
SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). 8
-
University of Ottawa NMR Facility Blog. HMBC vs. H2BC. 4
-
Chemistry LibreTexts. 6.7: Other Important Isotopes- Br and Cl.
-
Intro to Mass Spectrometry. Elements With More Abundant Heavy Isotopes. 7
-
Chemistry LibreTexts. 19: HMBC. 9
Sources
- 1. PubChemLite - Methyl 3-bromoquinoline-8-carboxylate (C11H8BrNO2) [pubchemlite.lcsb.uni.lu]
- 2. Methyl 3-bromoquinoline-8-carboxylate | 1823896-96-3 [sigmaaldrich.com]
- 3. Mass Spectrometry [www2.chemistry.msu.edu]
- 4. University of Ottawa NMR Facility Blog: HMBC vs. H2BC [u-of-o-nmr-facility.blogspot.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Methyl 3-bromoquinoline-8-carboxylate molecular weight and formula
An In-depth Technical Guide to Methyl 3-bromoquinoline-8-carboxylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 3-bromoquinoline-8-carboxylate, a key heterocyclic building block. We will delve into its core chemical properties, explore rational synthetic strategies, and discuss its versatile applications in modern medicinal and materials chemistry, grounded in established scientific principles.
Core Chemical and Physical Properties
Methyl 3-bromoquinoline-8-carboxylate is a solid organic compound at room temperature. Its molecular structure incorporates the quinoline scaffold, a privileged bicyclic heterocycle, functionalized with both a bromine atom and a methyl ester group. These features make it a valuable and reactive intermediate for further chemical elaboration. The fundamental properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₈BrNO₂ | [1] |
| Molecular Weight | 266.09 g/mol | [2][3] |
| CAS Number | 1823896-96-3 | |
| Physical Form | Solid | |
| InChI Key | PZHVPZTVAAZWDM-UHFFFAOYSA-N | |
| SMILES | COC(=O)C1=CC=CC2=CC(=CN=C21)Br | [1] |
| Purity (Typical) | ≥97% | |
| Storage | Sealed in dry, room temperature |
Strategic Importance in Chemical Synthesis
The value of Methyl 3-bromoquinoline-8-carboxylate in research and development stems from two core features: the quinoline nucleus and the strategically placed bromine substituent.
The Quinoline Scaffold: A Privileged Structure The quinoline ring system is considered a "privileged structure" in medicinal chemistry.[4] This is due to its prevalence in a wide range of biologically active compounds, including approved drugs and natural products. Its rigid, planar structure provides a robust framework for orienting functional groups in three-dimensional space, facilitating interactions with biological targets such as enzymes and receptors. Derivatives of quinoline have demonstrated a vast spectrum of pharmacological activities, including anticancer, antifungal, and antimalarial properties.[4][5][6]
The Bromine Substituent: A Versatile Synthetic Handle The carbon-bromine bond at the 3-position is the molecule's primary reactive site for constructing more complex architectures.[2] Brominated quinolines are ideal substrates for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.[2][7] These reactions allow for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds. The most significant of these include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids to introduce new aryl or heteroaryl groups.[2][4]
-
Sonogashira Coupling: Reaction with terminal alkynes to form conjugated arylalkynes.[7]
-
Buchwald-Hartwig Amination: Reaction with amines to synthesize arylamines.[7]
The bromine atom not only serves as a leaving group but can also influence the molecule's final biological activity. The introduction of a halogen can increase lipophilicity, enhancing the ability of a molecule to permeate cell membranes.[8] Furthermore, bromine can participate in halogen bonding, a specific non-covalent interaction that can contribute to a drug's binding affinity for its target protein.[2]
Synthetic Strategy and Methodology
While numerous methods exist for the synthesis of quinoline derivatives, a common and logical approach to Methyl 3-bromoquinoline-8-carboxylate involves a multi-step sequence. This strategy offers excellent control over the regiochemistry of the final product.[2] A plausible synthetic pathway begins with the construction of the core 8-bromoquinoline ring, followed by functionalization at the C3 position and final esterification.
Caption: A plausible multi-step synthesis of Methyl 3-bromoquinoline-8-carboxylate.
Protocol 1: Synthesis of the 8-Bromoquinoline Core (Skraup-Doebner-von Miller type)
This protocol describes the synthesis of the key intermediate, 8-bromoquinoline, from 2-bromoaniline.
Rationale: The Skraup synthesis and its variations are classic, robust methods for constructing the quinoline ring system from anilines. The reaction involves the cyclization of an aniline with glycerol in the presence of a dehydrating agent (sulfuric acid) and an oxidizing agent.
Step-by-Step Methodology:
-
Reaction Setup: In a fume hood, equip a round-bottomed flask with a reflux condenser and a mechanical stirrer.
-
Charge Reagents: To the flask, cautiously add concentrated sulfuric acid. Cool the flask in an ice bath.
-
Slowly add 2-bromoaniline (1.0 eq) to the cooled sulfuric acid with stirring.
-
Add glycerol (approx. 3.0 eq) to the mixture.
-
Add a suitable oxidizing agent, such as arsenic pentoxide or the nitro compound corresponding to the aniline used (e.g., 2-bromonitrobenzene), portion-wise.
-
Reaction: Heat the mixture carefully. The reaction is often exothermic and may require initial moderation. Once controlled, heat the mixture to reflux (approx. 130-140 °C) for several hours until TLC analysis indicates consumption of the starting aniline.
-
Workup: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a concentrated base solution (e.g., NaOH or Na₂CO₃) until the pH is basic (pH 8-9). This step should be performed in an ice bath as it is highly exothermic.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 8-bromoquinoline can be purified by column chromatography on silica gel.[9]
Note: Further steps would involve the selective introduction of the carboxyl group at the 3-position, followed by standard Fischer esterification to yield the final product.[2]
Key Chemical Transformations and Applications
The primary utility of Methyl 3-bromoquinoline-8-carboxylate is as a versatile intermediate. Its C-Br bond is readily functionalized, enabling the rapid generation of diverse compound libraries for screening in drug and materials discovery programs.
Caption: Key derivatization pathways for Methyl 3-bromoquinoline-8-carboxylate.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of Methyl 3-bromoquinoline-8-carboxylate with an arylboronic acid.
Rationale: The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds. The higher reactivity of the C-Br bond compared to a C-Cl bond makes Methyl 3-bromoquinoline-8-carboxylate an excellent substrate, often allowing for milder reaction conditions and higher yields.[7]
Step-by-Step Methodology:
-
Inert Atmosphere: To an oven-dried reaction flask equipped with a magnetic stir bar and condenser, add Methyl 3-bromoquinoline-8-carboxylate (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq).
-
Catalyst Addition: Add a palladium catalyst, for example, dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%).
-
Solvent: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the reaction mixture to reflux (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with water.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-quinoline-8-carboxylate derivative.[2]
Anticipated Spectroscopic Characterization
While specific spectral data for this exact isomer requires experimental acquisition, its ¹H and ¹³C NMR spectra can be predicted based on the known effects of its substituents on the quinoline ring.
-
¹H NMR: The spectrum would show distinct signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the quinoline ring will appear as doublets and triplets, with coupling constants characteristic of their positions. The proton at C2 and C4 will be significantly influenced by the bromine at C3 and will likely appear as sharp singlets or narrow doublets at downfield shifts. The methyl group of the ester will appear as a sharp singlet at approximately 3.9-4.1 ppm.[2]
-
¹³C NMR: The spectrum will display 11 distinct carbon signals. The carbonyl carbon of the ester will be found significantly downfield (~165-170 ppm). The carbon atom bearing the bromine (C3) will have its chemical shift influenced by the halogen. The methyl carbon of the ester will appear upfield (~52-55 ppm).
Safety Information
As with any laboratory chemical, Methyl 3-bromoquinoline-8-carboxylate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated area or fume hood.
| GHS Information | Details |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Data sourced from supplier safety information.
References
-
PubChemLite. Methyl 3-bromoquinoline-8-carboxylate (C11H8BrNO2). Available from: [Link]
-
PubChemLite. Methyl 8-bromoquinoline-3-carboxylate (C11H8BrNO2). Available from: [Link]
-
PubChem. Methyl 3-bromoquinoline-6-carboxylate | C11H8BrNO2 | CID 56636124. Available from: [Link]
-
ResearchGate. Quinoline derivatives with bromine in their structure. Available from: [Link]
-
PMC. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Available from: [Link]
-
Patsnap. Synthesis method of 3-bromoquinoline compound - Eureka. Available from: [Link]
-
PubChem. 3-Bromoquinoline | C9H6BrN | CID 21413. Available from: [Link]
Sources
- 1. PubChemLite - Methyl 3-bromoquinoline-8-carboxylate (C11H8BrNO2) [pubchemlite.lcsb.uni.lu]
- 2. Methyl 8-bromoquinoline-3-carboxylate | Benchchem [benchchem.com]
- 3. Methyl 3-bromoquinoline-6-carboxylate | C11H8BrNO2 | CID 56636124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
Engineering Quinoline-8-Carboxylate Derivatives: A Technical Guide to Biological Activity, Synthesis, and Target Mechanisms
As a Senior Application Scientist, I approach the design and evaluation of heterocyclic scaffolds not merely as a synthetic exercise, but as the architecture of biological function. The quinoline scaffold is universally recognized as a "privileged structure" in medicinal chemistry. However, precise functionalization at the C-8 position with a carboxylate or carboxylic acid moiety fundamentally alters the molecule's electronic distribution, steric profile, and interaction potential.
This guide explores the causality behind the biological efficacy of quinoline-8-carboxylate derivatives, details their mechanistic pathways, and provides self-validating experimental protocols for their synthesis and biological screening.
Structural Rationale & Mechanistic Pathways
The strategic placement of an ester or carboxylate group at the C-8 position of the quinoline ring serves a dual purpose. Synthetically, it acts as a versatile handle for derivatization (e.g., cross-coupling or hydrolysis). Biologically, the C-8 carboxylate acts as an exceptional hydrogen bond acceptor and metal chelator, which is critical for anchoring the molecule within the active sites of target enzymes.
Oncology: Pim Kinase Inhibition
Certain pyrimido[4,5-c]quinoline-8-carboxylate derivatives have been identified as potent inhibitors of Pim kinases (1)[1]. The causality here is rooted in signal transduction: Pim kinases are downstream effectors of cytokine signaling that act in parallel to the PI3K/Akt pathway, sharing several phosphorylation targets[1]. By inhibiting Pim kinases, these quinoline-8-carboxylate analogues indirectly modulate this critical cell survival pathway, stripping malignant cells of their anti-apoptotic defenses and inducing tumor cell death[1].
Infectious Disease: Antimycobacterial Activity
In the realm of infectious diseases, 1-alkyl-2,6-dialkyl-9-oxo-6,9-dihydro-1H-imidazo[4,5-f]quinoline-8-carboxylic acid derivatives have demonstrated significant in vitro antimycobacterial activity against Mycobacterium smegmatis (2)[2]. The planar heterocyclic core allows for intercalation or tight binding to mycobacterial targets, while the C-8 carboxylic acid enhances aqueous solubility and facilitates penetration through the complex, lipid-rich mycobacterial cell wall.
Fig 1. Dual mechanistic pathways of quinoline-8-carboxylate derivatives in oncology and infection.
Quantitative Structure-Activity Relationship (SAR) Data
To facilitate easy comparison of the biological efficacy across different derivative classes, the quantitative data is summarized below. The variance in Minimum Inhibitory Concentration (MIC) highlights how minor alkyl substitutions on the core scaffold dictate target affinity.
| Compound Class / Specific Derivative | Target Organism / Pathway | Biological Activity (Metric) | Mechanistic Role |
| Imidazo[4,5-f]quinoline-8-carboxylic acid (8a) | Mycobacterium smegmatis | MIC = 36.57 µM | Antimycobacterial target binding[2] |
| Imidazo[4,5-f]quinoline-8-carboxylic acid (8b) | Mycobacterium smegmatis | MIC = 60.37 µM | Antimycobacterial target binding[2] |
| Pyrimido[4,5-c]quinoline-8-carboxylate | Pim Kinases (Oncology) | Low nanomolar (IC50) | PI3K/Akt parallel pathway modulation[1] |
| 3H-pyrazolo[4,3-f]quinoline-8-carboxylate | Optoelectronics / Bio-sensors | High Yield Synthesis | Fluorescent sensing / Acceptor moiety[3] |
Experimental Methodologies: Synthesis & Biological Validation
Every protocol in drug development must be a self-validating system. The following methodologies incorporate internal controls and explicit causality to ensure reproducibility and data integrity.
Green Synthesis via L-Proline Catalysis
Traditional syntheses of quinoline derivatives often rely on harsh Lewis acids. However, utilizing L-proline in aqueous media provides a green, metal-free multicomponent reaction pathway that yields quinoline derivatives with high regioselectivity (3)[3]. This minimizes toxic heavy-metal byproducts that frequently trigger false positives in downstream biological assays.
Step-by-Step Protocol:
-
Reagent Preparation: Dissolve the aldehyde (1.0 mmol), naphthalen-1-amine (1.0 mmol), and 2H-indene-1,3-dione (1.0 mmol) in a mixture of water/ethanol (1:1 v/v, 10 mL)[3].
-
Causality: The aqueous-organic mixture ensures the solubility of hydrophobic precursors while maintaining the hydration sphere necessary for L-proline's catalytic transition state.
-
-
Catalyst Addition: Add a catalytic amount of L-proline[3].
-
Causality: L-proline acts as a bifunctional catalyst, facilitating both nucleophilic attack via enamine formation and proton transfer, driving the cascade condensation.
-
-
Reaction Execution: Stir the mixture at 80°C. Monitor via TLC (Hexane:EtOAc 7:3) until complete consumption of the limiting reagent.
-
Isolation: Cool the mixture to room temperature. The product will precipitate. Filter and wash with cold aqueous ethanol.
-
Self-Validating QC: Perform 1H NMR and 13C NMR. For carboxylic acid derivatives, the appearance of a characteristic singlet around δ 13.3 ppm (D2O exchangeable) confirms the carboxylic acid proton dynamics, while mass spectrometry confirms the exact molecular weight[2].
In Vitro Kinase Inhibition Assay (Pim Kinase)
To evaluate the biological activity of the synthesized pyrimido[4,5-c]quinoline-8-carboxylates, an ADP-Glo™ Kinase Assay is utilized.
Step-by-Step Protocol:
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the quinoline-8-carboxylate derivative in 100% DMSO.
-
Causality: Serial dilution ensures a comprehensive dose-response curve, which is mathematically required for accurate IC50 determination.
-
-
Reaction Assembly: In a 384-well plate, combine 1 µL of compound solution, 2 µL of Pim kinase enzyme, and 2 µL of ATP/Substrate mix. Include a vehicle control (DMSO only) and a positive control (known Pim inhibitor).
-
Incubation: Incubate at room temperature for 60 minutes.
-
Causality: Allows the enzyme-inhibitor system to reach steady-state binding kinetics before substrate depletion occurs.
-
-
Signal Generation: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, introducing luciferase/luciferin to generate a luminescent signal.
-
Data Validation: Calculate the percentage of inhibition relative to the vehicle control. The self-validating nature of the vehicle (0% inhibition baseline) and positive controls (100% inhibition baseline) ensures the assay's dynamic range is robust and the data is trustworthy.
Fig 2. Integrated workflow from green synthesis to biological validation of quinoline derivatives.
Conclusion
The strategic functionalization of the quinoline scaffold at the C-8 position with a carboxylate group yields highly potent derivatives with multi-target capabilities, spanning from oncology to infectious diseases. By employing green synthetic methodologies and rigorous, self-validating biological assays, researchers can confidently map structure-activity relationships and rapidly advance these privileged structures through the preclinical drug development pipeline.
References
- Title: SYNTHESIS OF CERTAIN BENZIMIDAZOLOQUINOLONE CARBOXYLIC DERIVATIVES AS POTENTIAL ANTITUBERCULAR AGENTS Source: Rasayan Journal of Chemistry URL
- Title: Methyl 5-Fluoroisoquinoline-8-carboxylate Source: Benchchem URL
- Title: L-proline: An efficient catalyst for the synthesis of quinoline derivatives in aqueous media Source: ResearchGate URL
Sources
Methodological & Application
Application Note: Synthesis and Utility of Methyl 3-bromoquinoline-8-carboxylate
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Synthesis Protocol & Application Guide
Introduction & Strategic Importance
Methyl 3-bromoquinoline-8-carboxylate (CAS: 1823896-96-3 ) is a highly versatile heterocyclic building block utilized extensively in modern drug discovery [4]. The molecule features two orthogonal reactive handles: a C3-aryl bromide primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and a C8-methyl ester that can be readily hydrolyzed or directly converted into diverse carboxamides.
Derivatives synthesized from this intermediate have demonstrated profound therapeutic potential. Substituted quinoline-8-carboxamides are well-documented as potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, which disrupt DNA repair mechanisms to induce apoptosis in oncological models [3]. Furthermore, functionalization at the C3 position has yielded highly selective Pim kinase inhibitors [1] and Fatty Acid Synthase (FASN) inhibitors, the latter being actively investigated for the treatment of Non-Alcoholic Steatohepatitis (NASH) [2].
Fig 1. Pharmacological targeting of Pim Kinase, FASN, and PARP-1 by quinoline derivatives.
Mechanistic Insights & Route Rationale
The synthesis of Methyl 3-bromoquinoline-8-carboxylate is achieved via a two-step sequence starting from commercially available quinoline-8-carboxylic acid.
Why esterify first? Direct bromination of quinoline-8-carboxylic acid often leads to poor solubility in organic solvents and risks unwanted thermal decarboxylation. Converting the carboxylic acid to a methyl ester enhances organic solubility and shields the acidic proton during electrophilic halogenation.
The Regioselectivity Challenge of C3-Bromination: The quinoline nitrogen is strongly electron-withdrawing, which severely deactivates the pyridine ring toward standard Electrophilic Aromatic Substitution (EAS). Traditional EAS typically directs electrophiles to the more electron-rich carbocyclic ring (C5 or C8). However, by utilizing N-Bromosuccinimide (NBS) in a polar aprotic solvent like Dimethylformamide (DMF) at elevated temperatures, the reaction is forced through a complex addition-elimination pathway rather than direct EAS, exclusively yielding the thermodynamically stable C3-brominated product.
Fig 2. Two-step synthesis workflow for Methyl 3-bromoquinoline-8-carboxylate.
Experimental Protocols
Protocol A: Synthesis of Methyl quinoline-8-carboxylate
This step utilizes an in situ generation of methanolic HCl via thionyl chloride to drive the Fischer esterification to completion.
-
Setup : Charge a 500 mL round-bottom flask equipped with a magnetic stir bar with anhydrous Methanol (150 mL). Cool the flask to 0 °C using an ice-water bath under an argon atmosphere.
-
Activation : Slowly add Thionyl chloride ( SOCl2 , 1.5 equiv) dropwise over 30 minutes. Caution: Highly exothermic; vigorous evolution of HCl and SO2 gases.
-
Reaction : Add Quinoline-8-carboxylic acid (10.0 g, 57.7 mmol, 1.0 equiv) portion-wise to the chilled solution.
-
Reflux : Attach a reflux condenser, remove the ice bath, and heat the mixture to 70 °C for 12 hours.
-
Monitoring : Verify reaction completion via TLC (Eluent: Hexanes/Ethyl Acetate 3:1, UV visualization at 254 nm).
-
Workup : Concentrate the mixture under reduced pressure to remove excess methanol. Dilute the residue with Dichloromethane (DCM, 200 mL) and carefully neutralize by washing with saturated aqueous NaHCO3 (2 × 100 mL) until CO2 evolution ceases.
-
Isolation : Dry the organic layer over anhydrous Na2SO4 , filter, and evaporate to yield the intermediate ester as a pale yellow oil that solidifies upon standing. (Expected yield: >95%).
Protocol B: Regioselective C3-Bromination
This self-validating system utilizes a sodium thiosulfate quench to safely neutralize active bromine species, ensuring high product purity.
-
Setup : Dissolve Methyl quinoline-8-carboxylate (10.0 g, 53.4 mmol, 1.0 equiv) in anhydrous DMF (100 mL) in a 250 mL round-bottom flask under argon.
-
Reagent Addition : Add N-Bromosuccinimide (NBS, 11.4 g, 64.1 mmol, 1.2 equiv) in a single portion. The solution will darken to a deep orange/red.
-
Reaction : Heat the reaction mixture to 80 °C and stir continuously for 6–8 hours.
-
Quenching : Cool the mixture to room temperature and pour it slowly into 400 mL of ice-cold water containing 5% Sodium thiosulfate ( Na2S2O3 ). Stir for 15 minutes until the orange color dissipates, indicating the neutralization of unreacted NBS and trace bromine.
-
Extraction : Extract the aqueous suspension with Ethyl Acetate (3 × 150 mL).
-
Washing : Wash the combined organic layers vigorously with brine (5 × 100 mL). Note: This extensive washing is critical to partition and remove residual DMF from the organic phase.
-
Purification : Dry the organic phase over MgSO4 , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography on silica gel (Gradient: 5% to 20% EtOAc in Hexanes) to afford the target compound.
Analytical Data & Characterization
The following table summarizes the expected physicochemical and spectroscopic data used to validate the structural integrity of the synthesized product.
| Parameter | Specification / Data |
| Chemical Name | Methyl 3-bromoquinoline-8-carboxylate |
| CAS Number | 1823896-96-3 |
| Molecular Formula | C11H8BrNO2 |
| Molecular Weight | 266.09 g/mol |
| Appearance | Off-white to pale yellow solid |
| Purity (HPLC) | ≥ 98.0% |
| 1 H NMR (400 MHz, CDCl3 ) | δ 8.95 (d, J=2.2 Hz, 1H, C2-H), 8.35 (d, J=2.2 Hz, 1H, C4-H), 8.05 (dd, 1H, C7-H), 7.85 (dd, 1H, C5-H), 7.60 (t, 1H, C6-H), 4.05 (s, 3H, −OCH3 ) |
| ESI-MS (m/z) | [M+H]+ calculated for C11H9BrNO2 : 266.0, found: 266.1 / 268.1 (1:1 ratio, characteristic Bromine isotope pattern) |
Safety & Handling Guidelines
Methyl 3-bromoquinoline-8-carboxylate is classified under GHS as an irritant. Standard laboratory safety protocols must be strictly adhered to[4]:
-
Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).
-
Storage : Store sealed in a dry, well-ventilated area at room temperature. Protect from prolonged exposure to light to prevent halogen degradation.
References
- Heterocyclic compounds useful as pim kinase inhibitors.Google Patents (WO2017059251A1).
- Inhibiting Fatty Acid Synthase (FASN).European Patent Office (EP3636637A1).
- Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) Inhibitor.ACS Publications.
- Methyl 3-bromoquinoline-8-carboxylate | 1823896-96-3.Sigma-Aldrich.
Suzuki-Miyaura reaction conditions for 3-bromoquinoline substrates
An Application Guide to Suzuki-Miyaura Reaction Conditions for 3-Bromoquinoline Substrates
Introduction: The Strategic Importance of 3-Arylquinolines
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities ranging from anticancer to antimalarial.[1][2] The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as one of the most powerful and versatile methods for carbon-carbon bond formation in modern organic synthesis.[3][4][5] Its application to heteroaromatic systems, specifically the arylation of 3-bromoquinoline, provides a direct and efficient pathway to 3-arylquinoline derivatives. These structures are of paramount interest in drug discovery as they serve as "privileged scaffolds," capable of interacting with a wide range of biological targets, including critical oncology-related kinases like EGFR and signaling pathways such as PI3K/Akt/mTOR.[1][2]
This guide provides an in-depth analysis of the critical parameters governing the Suzuki-Miyaura reaction for 3-bromoquinoline substrates. It offers field-proven protocols and troubleshooting advice to empower researchers, scientists, and drug development professionals to successfully synthesize these valuable compounds.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is fundamental to rational optimization and troubleshooting. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[3][6][7] The cycle comprises three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromoquinoline. This is often the rate-limiting step, especially for electron-rich or sterically hindered heteroaryl halides.[7]
-
Transmetalation: The organic group from the activated organoboron species (e.g., an arylboronic acid) is transferred to the palladium(II) center, displacing the halide. This step is critically facilitated by a base.[3][8]
-
Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the new carbon-carbon bond of the 3-arylquinoline product and regenerating the active Pd(0) catalyst to re-enter the cycle.[4][7]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Optimizing the Reaction: A Guide to Key Parameters for 3-Bromoquinoline
The success of coupling with heteroaryl halides like 3-bromoquinoline is highly sensitive to the choice of reagents and conditions. Unlike simple aryl bromides, the quinoline nitrogen can interact with the catalyst, and the electronic nature of the heterocyclic ring influences reactivity.
Palladium Catalyst & Precatalyst Selection
The choice of the palladium source is critical for initiating the catalytic cycle efficiently.
-
Pd(0) Sources: Complexes like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are pre-formed, active Pd(0) catalysts.[6][9] They are often reliable but can be sensitive to air and may require careful handling.
-
Pd(II) Precatalysts: More common are stable Pd(II) salts like Palladium(II) acetate (Pd(OAc)₂) or complexes like PdCl₂(dppf).[10] These require in-situ reduction to the active Pd(0) species, a process often facilitated by phosphine ligands or other components in the reaction mixture.[11]
-
Advanced Precatalysts: For challenging couplings, modern Buchwald-type precatalysts (e.g., XPhos-Pd-G2) are highly effective. These complexes are designed for stability and readily generate a monoligated Pd(0) species, which is often the most active catalyst.[12][13]
Ligand Selection: The Architect of Reactivity
For heteroaryl substrates, the ligand is arguably the most important variable to screen. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle.
-
Electron-Rich & Bulky Ligands: Heteroaryl halides often require electron-rich and sterically hindered phosphine ligands.[14] Electron-richness promotes the oxidative addition step, while bulkiness encourages the final reductive elimination.[6]
-
Common Choices:
-
Triphenylphosphine (PPh₃): A standard, cost-effective ligand sufficient for many reactions.[15]
-
Buchwald Ligands (e.g., SPhos, XPhos): These dialkylbiaryl phosphine ligands are highly effective for challenging substrates, including heteroaryl chlorides and bromides, often allowing for lower catalyst loadings and milder reaction temperatures.[16][17]
-
N-Heterocyclic Carbenes (NHCs): Strong sigma-donating ligands that can form very stable and active palladium complexes.[6]
-
Base Selection: The Activator
The base is essential for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.[3][8]
-
Inorganic Bases are Preferred: For 3-bromoquinoline, inorganic bases are generally more effective than organic amine bases, which can sometimes act as competing ligands for the palladium center.[8][11]
-
Common Choices:
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Widely used and effective. Cesium carbonate (Cs₂CO₃) is more soluble and basic, often providing better results in difficult couplings.[8][10]
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective in many Suzuki couplings, especially with heteroaryl substrates.[7][14][16]
-
Solvent Systems: The Reaction Medium
The solvent must solubilize the reagents and facilitate the interaction between the organic and aqueous phases (if present).
-
Aqueous Mixtures: Most Suzuki reactions perform well in a mixture of an organic solvent and water.[6] Water helps to dissolve the inorganic base and is believed to play a role in the transmetalation mechanism.[6]
-
Common Systems:
-
1,4-Dioxane/Water: A very common and effective system.[2][14]
-
Toluene/Ethanol/Water: Another robust mixture often used for heteroaryl couplings.[1]
-
Anhydrous Conditions: While less common, some protocols use anhydrous conditions with specific bases like potassium trimethylsilanolate (TMSOK).[6] It's crucial to ensure the base is finely powdered and dry in these cases.[14]
-
Comparative Data for Suzuki Coupling of 3-Bromoquinoline
The following table summarizes various reported conditions to provide a comparative overview for reaction optimization. Yields are highly dependent on the specific boronic acid used.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time | Typical Yield Range | Reference(s) |
| Pd(PPh₃)₄ (3-6) | - | K₂CO₃ (2.0) | Toluene/Ethanol/H₂O | 80-100 | 6-12 h | Good | [1][14] |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 90 | 12-24 h | Good to Excellent | [8][14] |
| PdCl₂(dppf) (5) | - | Cs₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 80-90 | 6-8 h | Good to Excellent | [10] |
| XPhos Pd G2 (2.5) | XPhos (5) | K₂CO₃ (3.0) | Dioxane | 110 (MW) | 40 min | Moderate to Good | [12][18] |
| P1-Xantphos (1.2) | - | DBU | THF/H₂O | 110 | 10 min | Excellent | [19][20] |
Experimental Protocols
Safety Precaution: These procedures should be carried out by trained chemists in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Thermal Suzuki-Miyaura Coupling of 3-Bromoquinoline
This protocol is a robust starting point adapted from established procedures for heteroaryl bromides.[1][2]
Reagents & Equipment:
-
3-Bromoquinoline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 mmol, 2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Solvent: Toluene:Ethanol:Water (4:1:1 ratio, 6 mL total)
-
Round-bottom flask with reflux condenser, magnetic stir bar, and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add 3-bromoquinoline, the arylboronic acid, and potassium carbonate.
-
Establish Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas. Repeat this cycle three times.[1]
-
Solvent and Catalyst Addition: Degas the solvent mixture by bubbling with inert gas for 20-30 minutes.[11] Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst, followed by the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.[1]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1][2]
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the desired 3-arylquinoline product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can dramatically reduce reaction times and often improves yields.[1][21]
Reagents & Equipment:
-
3-Bromoquinoline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid pinacol ester (1.5 mmol, 1.5 equiv)
-
Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
XPhos Pd G2 (0.025 mmol, 2.5 mol%)
-
Solvent: 1,4-Dioxane/Water (3:1 ratio, 4 mL total)
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave vial, combine 3-bromoquinoline, the arylboronic acid pinacol ester, K₃PO₄, and the XPhos Pd G2 precatalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 110-135 °C for 20-60 minutes.[1]
-
Work-up: After the reaction, cool the vial to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with ethyl acetate.[1]
-
Extraction & Purification: Transfer the filtrate to a separatory funnel, add water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Visualization of the Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura reaction.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive catalyst; Improper base or solvent; Insufficient temperature; Oxygen contamination. | Use a fresh, reliable catalyst source (e.g., a precatalyst).[11] Screen different bases (K₃PO₄ is a good alternative).[8][14] Ensure solvents are thoroughly degassed.[11] Cautiously increase the reaction temperature. |
| Dehalogenation | Presence of a hydride source (e.g., amine bases, alcohol solvents). | Switch to a non-hydride source base like K₂CO₃ or K₃PO₄ and an aprotic solvent system (e.g., Dioxane/water).[11] |
| Homocoupling | Oxygen in the reaction mixture oxidizing the boronic acid; Presence of Pd(II) species. | Ensure rigorous degassing of all solvents and the reaction vessel.[6][11] Use a Pd(0) source or ensure conditions are suitable for the reduction of the Pd(II) precatalyst. |
| Stalled Reaction | Poor solubility of reagents; Insufficient base. | Ensure vigorous stirring, especially in biphasic systems.[11] Use a more soluble base like Cs₂CO₃ or ensure the base is finely powdered. Increase base equivalents to 2.5-3.0. |
Conclusion
The Suzuki-Miyaura cross-coupling of 3-bromoquinoline is a robust and highly adaptable method for the synthesis of medicinally relevant 3-arylquinoline scaffolds. Success hinges on the rational selection and optimization of four key components: the palladium catalyst, the ligand, the base, and the solvent system. For this specific heteroaryl halide, the use of electron-rich, bulky phosphine ligands in combination with an appropriate inorganic base like K₃PO₄ or K₂CO₃ often provides the best results. By understanding the underlying catalytic cycle and systematically addressing the common challenges outlined in this guide, researchers can effectively harness this powerful reaction to advance their drug discovery and development programs.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
News-Medical.Net. (2023, July 19). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
-
WordPress. (2026, February 24). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Retrieved from [Link]
-
PMC. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [Link]
-
PMC. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling of heteroaryl halides with.... Retrieved from [Link]
-
PMC. (2016, October 18). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]
-
ResearchGate. (n.d.). a) Reaction scheme for the Suzuki-Miyaura cross-coupling of.... Retrieved from [Link]
-
RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Retrieved from [Link]
- CoLab. (2020, January 1). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos.
-
ACS Publications. (2003, November 6). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. Retrieved from [Link]
-
PMC. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]
-
PMC. (2023, March 21). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. Retrieved from [Link]
-
MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]
-
PMC. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
SciSpace. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [Link]
-
IJSRP. (2013, August 15). An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effec. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. news-medical.net [news-medical.net]
- 4. m.youtube.com [m.youtube.com]
- 5. mt.com [mt.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 10. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald’s S-Phos | CoLab [colab.ws]
- 18. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ijsrp.org [ijsrp.org]
Application Notes & Protocols: Strategic Amide Coupling of 3-Bromoquinoline-8-Carboxylic Acid
Introduction: The Strategic Importance of the Quinoline-8-Carboxamide Scaffold
The quinoline core is a privileged scaffold in medicinal chemistry, and its derivatives have demonstrated a vast spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] Specifically, the 3-bromoquinoline-8-carboxamide framework serves as a critical structural motif in advanced drug discovery programs. This arrangement provides a synthetically versatile handle—the bromine atom at the C3 position—for late-stage functionalization via cross-coupling reactions, while the carboxamide at the C8 position is crucial for establishing key interactions, such as hydrogen bonds, with biological targets.[2][3] A notable application is in the design of Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, where the carboxamide group often mimics the nicotinamide moiety of the NAD+ substrate.[3]
The formation of the amide bond is one of the most frequently performed reactions in drug discovery.[4][5] However, the direct condensation of a carboxylic acid and an amine is an unfavorable acid-base reaction at ambient temperatures.[6][7] Therefore, the carboxylic acid must first be "activated" using a coupling reagent. This application note provides an in-depth guide to performing amide coupling reactions with 3-bromoquinoline-8-carboxylic acid, detailing the underlying principles, reagent selection, and step-by-step protocols for both classic and high-efficiency methods.
The Chemistry of Amide Bond Formation: Principles of Carboxylic Acid Activation
The fundamental principle of amide coupling is the conversion of the carboxylic acid's hydroxyl group into a superior leaving group, thereby rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by an amine.[7] This is achieved through the use of coupling reagents, which can be broadly categorized.
-
Carbodiimides (e.g., EDC, DCC): These reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][8] While effective, this intermediate can be unstable and prone to side reactions or racemization if the acid has a chiral center. To mitigate this, additives are almost always used.[9] EDC is particularly favored in many applications because its urea byproduct is water-soluble, simplifying purification through aqueous workup.[8][10][11]
-
Benzotriazole Additives (e.g., HOBt, HOAt): Additives like 1-Hydroxybenzotriazole (HOBt) are crucial for efficient and clean carbodiimide-mediated couplings. They intercept the unstable O-acylisourea intermediate to form a more stable, yet still highly reactive, active ester (O-acyl-OBt ester).[8][12] This two-stage activation suppresses racemization and increases coupling efficiency.[12]
-
Onium Salts (Aminium/Uronium & Phosphonium): Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) represent a more modern and often more efficient class of coupling agents.[9][10] They are based on HOAt or HOBt and directly convert the carboxylic acid into the highly reactive OAt or OBt active ester in a single step.[13] HATU, in particular, is renowned for its rapid reaction kinetics and effectiveness in coupling sterically hindered substrates or unreactive amines.[4][13]
-
The Role of a Non-Nucleophilic Base: A tertiary amine base, typically N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is required. Its primary roles are to deprotonate the carboxylic acid, facilitating its reaction with the coupling reagent, and to neutralize the acidic byproducts generated during the reaction, driving the equilibrium towards product formation.[13][14]
Visualization of the Coupling Mechanism and Workflow
To better illustrate the chemical transformations and laboratory processes, the following diagrams outline the reaction mechanism and a general experimental workflow.
Caption: Mechanism of EDC/HOBt-mediated amide bond formation.[12][15]
Caption: General laboratory workflow for amide coupling reactions.
Data Presentation: Comparative Analysis of Reagents
The choice of coupling reagent is critical and depends on the reactivity of the amine, steric hindrance, potential for side reactions, and cost.
| Reagent Combination | Class | Key Features & Advantages | Typical Conditions |
| EDC / HOBt | Carbodiimide + Additive | Cost-effective, water-soluble byproducts simplify workup, widely used and well-documented.[4][8] | 1.1-1.5 eq. EDC, 1.1-1.5 eq. HOBt, 2-3 eq. Base (DIPEA/TEA), Solvent: DMF/DCM, Temp: 0°C to RT.[16] |
| HATU | Aminium/Uronium Salt | High efficiency and fast reaction rates, excellent for sterically hindered substrates and poorly nucleophilic amines, low racemization.[13][14] | 1.0-1.2 eq. HATU, 2-5 eq. Base (DIPEA), Solvent: DMF/ACN, Temp: RT.[5][13][14] |
| PyBOP | Phosphonium Salt | High coupling efficiency, particularly effective for N-methylated amino acids, stable solid.[10] | 1.1-1.5 eq. PyBOP, 2-3 eq. Base (DIPEA), Solvent: DMF/DCM, Temp: RT. |
| SOCl₂ / Oxalyl Chloride | Acyl Halide Formation | Generates highly reactive acyl chloride intermediate. Inexpensive. | Two-step process. Harsh conditions can be incompatible with sensitive functional groups. Requires base to neutralize HCl byproduct.[2][7] |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: EDC/HOBt Mediated Amide Coupling (Classic Method)
This protocol is a robust and cost-effective method suitable for a wide range of primary and secondary amines.
Reagents and Materials:
-
3-Bromoquinoline-8-carboxylic acid (1.0 eq.)
-
Amine (1.0 - 1.2 eq.)
-
EDC·HCl (1.2 eq.)
-
HOBt (hydrated, 1.2 eq.)
-
DIPEA or TEA (3.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere (Nitrogen or Argon) setup.
-
Workup solutions: 1N HCl, saturated NaHCO₃, brine.
-
Drying agent: Anhydrous Na₂SO₄ or MgSO₄.
-
Silica gel for column chromatography.
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 3-bromoquinoline-8-carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and the amine (1.0-1.2 eq.).
-
Dissolution: Add anhydrous DMF (or DCM) to dissolve the solids (concentration typically 0.1-0.5 M).
-
Activation: Cool the mixture to 0 °C using an ice bath. Add DIPEA (3.0 eq.) and stir for 5 minutes. Add EDC·HCl (1.2 eq.) portion-wise to the stirring solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Work-up: Once complete, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x).[13]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid or oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient system.[17][18]
-
Characterization: Combine the pure fractions, remove the solvent via rotary evaporation, and dry under high vacuum to yield the pure amide. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: HATU Mediated Amide Coupling (High-Efficiency Method)
This protocol is ideal for challenging couplings, including sterically hindered amines or electron-deficient anilines, where Protocol 1 may be sluggish.[4]
Reagents and Materials:
-
3-Bromoquinoline-8-carboxylic acid (1.0 eq.)
-
Amine (1.1 eq.)
-
HATU (1.1 eq.)
-
DIPEA (3.0 - 5.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
All other materials and equipment as listed in Protocol 1.
Step-by-Step Methodology:
-
Setup & Dissolution: In a flame-dried flask under an inert atmosphere, dissolve 3-bromoquinoline-8-carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.
-
Pre-activation: Add DIPEA (3.0-5.0 eq.) to the solution and stir at room temperature for 15-30 minutes. This step pre-activates the carboxylic acid, often indicated by a color change.[13][14]
-
Amine Addition: Add the amine (1.1 eq.), either neat or as a solution in a small amount of DMF, to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than EDC/HOBt methods. Monitor progress by TLC or LC-MS.
-
Work-up and Purification: Follow the identical work-up and purification steps (5-7) as described in Protocol 1.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive reagents (moisture contamination).2. Insufficient activation time or temperature.3. Poorly nucleophilic amine.4. Steric hindrance. | 1. Use fresh, anhydrous solvents and reagents. Ensure glassware is thoroughly dried.2. Increase reaction time or gently heat (40-50 °C).3. Switch to a more powerful coupling reagent like HATU.[13]4. Use HATU or another phosphonium/uronium salt reagent. |
| Incomplete Reaction | 1. Insufficient equivalents of coupling reagent or base.2. Reversible reaction or product inhibition. | 1. Increase equivalents of coupling reagent and base to 1.5 and 4.0, respectively.2. Ensure sufficient base is present to neutralize all acidic species. |
| Formation of Side Products | 1. Reaction of amine with HATU (guanidinium byproduct).2. Epimerization (if chiral centers are present).3. Degradation of starting material or product. | 1. Add the amine after the pre-activation step of the acid with HATU.[19]2. Use HOBt or HOAt as an additive; run the reaction at a lower temperature (0 °C).3. Use milder conditions; ensure the workup is not overly acidic or basic. |
| Difficult Purification | 1. Similar polarity of product and starting materials.2. Water-soluble byproducts remaining in the organic layer. | 1. Optimize chromatography: use a shallow solvent gradient or switch to a different stationary phase like alumina.[17]2. Perform all aqueous washes thoroughly during workup to remove EDC-urea, HOBt, and base salts. |
Conclusion
The synthesis of 3-bromoquinoline-8-carboxamides is a critical step in the development of novel chemical entities for drug discovery and materials science. The choice between a classic EDC/HOBt protocol and a high-efficiency HATU-based method depends on the specific amine substrate, project timelines, and cost considerations. By understanding the underlying chemical principles and following these detailed protocols, researchers can reliably and efficiently synthesize a diverse library of amide derivatives. The resulting products are well-positioned for further elaboration through palladium-catalyzed cross-coupling reactions at the C3-bromo position, enabling extensive structure-activity relationship (SAR) studies.
References
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, National Center for Biotechnology Information. [Link]
-
Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... ResearchGate. [Link]
-
Coupling Reagents. AAPPTEC. [Link]
-
Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. [Link]
-
Amine to Amide (Coupling) - HATU. Common Organic Chemistry. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Peptides. [Link]
-
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. ACS Publications. [Link]
-
Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) Inhibitor. ACS Publications. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. RSC Publishing. [Link]
-
New Efficient Synthesis of 3-Carboxylquinolines. SciSpace. [Link]
- Synthesis method of 3-bromoquinoline compound.
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC, National Center for Biotechnology Information. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
-
Challenges and Breakthroughs in Selective Amide Activation. PMC, National Center for Biotechnology Information. [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
- Preparation method for 6-bromine quinoline.
-
Amide coupling reaction between a carboxylic acid and aniline derivatives. Reddit. [Link]
-
Direct Amide Formation Between Carboxylic Acids and Amines. Durham E-Theses. [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. 3-Bromoquinoline-7-carboxamide | 1956371-42-8 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One moment, please... [growingscience.com]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. bachem.com [bachem.com]
- 9. hepatochem.com [hepatochem.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. peptidechemistry.org [peptidechemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. Lab Reporter [fishersci.se]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
Application in the synthesis of kinase inhibitors
The synthesis of small-molecule kinase inhibitors demands highly modular, scalable, and efficient chemical methodologies to rapidly explore structure-activity relationships (SAR). Among the diverse array of heterocyclic pharmacophores, the aminopyrimidine core stands out as a privileged scaffold. This motif effectively mimics the adenine ring of ATP, forming critical bidentate hydrogen bonds with the kinase hinge region—a structural feature central to the design of approved therapeutics such as CDK4/6 and LRRK2 inhibitors[1].
To accelerate drug discovery, linear de novo synthesis is often abandoned in favor of divergent late-stage functionalization. This application note details the authoritative protocols and mechanistic causality behind the sequential palladium-catalyzed cross-coupling (Suzuki-Miyaura and Buchwald-Hartwig) of 2,4-dichloropyrimidine scaffolds.
Strategic Retrosynthesis & Mechanistic Causality
The inherent electronic asymmetry of the 2,4-dichloropyrimidine core dictates a highly specific order of operations. The C4 position is highly electron-deficient and significantly more susceptible to initial oxidative addition by the Pd(0) catalyst. Therefore, the C-C bond formation (Suzuki-Miyaura coupling) is executed first to install the C4-aryl or heteroaryl group[2].
Once the C4 position is functionalized, the remaining C2 chloride becomes electronically deactivated (due to electron donation from the new C4 substituent) and sterically hindered. Consequently, the subsequent C-N bond formation (Buchwald-Hartwig amination) requires a highly engineered catalyst system[3]. We utilize Pd2(dba)3 paired with XPhos, a bulky, electron-rich biaryl phosphine ligand. The electron-rich nature of XPhos accelerates the challenging oxidative addition into the deactivated C2-Cl bond, while its extreme steric bulk forces the congested Pd(II) intermediate to undergo rapid reductive elimination, effectively outcompeting unwanted off-target pathways such as β -hydride elimination[4].
Retrosynthetic workflow for modular aminopyrimidine kinase inhibitor synthesis.
Quantitative Data: Catalyst & Ligand Screening
The choice of ligand in the Buchwald-Hartwig amination step is the primary determinant of yield and purity. Table 1 summarizes the optimization data for the coupling of a sterically hindered aniline to the 2-chloro-4-arylpyrimidine intermediate.
Table 1: Optimization of Buchwald-Hartwig Amination Conditions
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | Pd2(dba)3 | BINAP | Cs2CO3 | Toluene | 110 | 15% | Sluggish reductive elimination; extensive degradation. |
| 2 | Pd(OAc)2 | dppf | NaOtBu | Dioxane | 100 | 32% | Competitive dehalogenation observed. |
| 3 | Pd2(dba)3 | SPhos | NaOtBu | Toluene | 110 | 68% | Moderate conversion; incomplete oxidative addition. |
| 4 | Pd2(dba)3 | XPhos | NaOtBu | Toluene | 110 | 94% | Optimal; rapid C-N bond formation. |
| 5 | Pd2(dba)3 | RuPhos | LHMDS | THF | 85 | 81% | Good alternative for base-sensitive substrates. |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. By incorporating specific in-process analytical checks (LC-MS isotopic profiling), the chemist can definitively confirm the success of each mechanistic step before proceeding.
Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling (C4 Functionalization)
Objective: Install the primary aryl/heteroaryl vector at the C4 position while preserving the C2 chloride for subsequent diversification.
-
Reaction Assembly: To an oven-dried 100 mL Schlenk flask, add 2,4-dichloropyrimidine (1.0 equiv, 10 mmol), the desired aryl boronic acid (1.05 equiv, 10.5 mmol), and Pd(dppf)Cl2⋅CH2Cl2 (0.05 equiv, 5 mol%).
-
Solvent & Base: Add a degassed mixture of 1,4-Dioxane and water (4:1 v/v, 0.2 M). Add anhydrous K2CO3 (2.0 equiv, 20 mmol).
-
Degassing (Critical Step): Perform three freeze-pump-thaw cycles. Causality: Oxygen rapidly oxidizes the Pd(0) active species to an inactive Pd(II) peroxo complex, halting the catalytic cycle.
-
Heating & In-Process Control: Heat the mixture to 90 °C under an argon atmosphere. After 4 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.
-
Self-Validation Check: The starting material will show a distinct isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio). The successful intermediate will show a shift to a single chlorine isotopic pattern (M, M+2 in a 3:1 ratio). If the 3:1 pattern is dominant, the reaction is complete.
-
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over MgSO4 , concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the 2-chloro-4-arylpyrimidine intermediate.
Protocol 2: Buchwald-Hartwig Amination (C2 Functionalization)
Objective: Construct the critical C-N bond to install the hinge-binding aniline or aliphatic amine moiety.
General palladium-catalyzed Buchwald-Hartwig amination catalytic cycle.
-
Catalyst Pre-Activation: In a nitrogen-filled glovebox, charge a sealed tube with Pd2(dba)3 (0.02 equiv, 2 mol%), XPhos (0.06 equiv, 6 mol%), and anhydrous Toluene (0.1 M). Stir at room temperature for 15 minutes. Causality: Pre-stirring allows the bulky XPhos ligand to displace the dba ligands, forming the highly active, coordinatively unsaturated Pd(0)-XPhos species required for oxidative addition into the deactivated C2-Cl bond.
-
Reagent Addition: Add the 2-chloro-4-arylpyrimidine intermediate (1.0 equiv, 5 mmol), the amine nucleophile (1.2 equiv, 6 mmol), and sodium tert-butoxide ( NaOtBu ) (1.5 equiv, 7.5 mmol).
-
Reaction Execution: Seal the tube, remove it from the glovebox, and heat to 110 °C in an oil bath for 12 hours.
-
Analytical Validation: Analyze via LC-MS.
-
Self-Validation Check: The complete disappearance of the 3:1 isotopic chlorine cluster confirms full oxidative addition. The appearance of the exact mass of the target compound [M+H]+ without any M-2 peaks confirms that reductive elimination occurred successfully without competitive β -hydride elimination. Furthermore, 1H NMR of the crude mixture should show a diagnostic upfield shift of the pyrimidine C5 proton, confirming the installation of the electron-donating amine group.
-
-
Isolation: Quench with saturated aqueous NH4Cl to neutralize the strong base. Extract with CH2Cl2 , concentrate, and purify via reverse-phase preparative HPLC to isolate the final kinase inhibitor in high purity (>98%).
References
-
Efficient Syntheses of KDR Kinase Inhibitors Using a Pd-Catalyzed Tandem C−N/Suzuki Coupling as the Key Step. The Journal of Organic Chemistry, ACS Publications.[Link]
-
One-pot, modular approach to functionalized ketones via nucleophilic addition/Buchwald–Hartwig amination strategy. RSC Advances.[Link]
-
Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, ACS Publications.[Link]
-
Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. Journal of Medicinal Chemistry, ACS Publications.[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Suzuki-Miyaura Cross-Coupling of Bromoquinoline Substrates
Welcome to the Technical Support Center. Bromoquinolines are highly valuable scaffolds in medicinal chemistry and drug discovery, but their cross-coupling is notoriously prone to stalling. The basic quinoline nitrogen can coordinate to the palladium center (causing catalyst poisoning), and the electronic properties of the quinoline ring vary drastically depending on the position of the bromine[1].
This guide provides field-proven insights, causal explanations, and self-validating protocols to help you diagnose and overcome failed Suzuki couplings with these challenging heterocycles.
Diagnostic Workflow
Before adjusting your reaction parameters, it is critical to identify the exact failure point in your catalytic cycle. Use the workflow below to categorize your issue.
Logical workflow for diagnosing and resolving failed Suzuki-Miyaura couplings.
Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: My reaction with 3-bromoquinoline shows zero conversion using standard Pd(PPh₃)₄ and K₂CO₃. Why is it failing?
Causality & Solution: Pd(PPh₃)₄ is often insufficient for 3-bromoquinoline. The 3-position of the quinoline ring is relatively electron-rich compared to the 2- or 4-positions, making the initial oxidative addition step thermodynamically demanding[2]. Furthermore, the unprotected quinoline nitrogen can coordinate to the coordinatively unsaturated Pd(0) intermediate, forming an off-cycle, inactive complex[1].
Action: Switch to a more electron-rich, sterically demanding ligand system. Buchwald precatalysts (e.g., XPhos-Pd-G3 or SPhos-Pd-G2) are highly recommended. The steric bulk of XPhos prevents the quinoline nitrogen from poisoning the catalyst, while its electron-rich phosphine accelerates the sluggish oxidative addition step[3].
Q2: I am trying to selectively couple at the 6-position of 6-bromo-4-chloroquinoline, but I'm getting a mixture of C4 and C6 substituted products. How do I control regioselectivity?
Causality & Solution: In palladium-catalyzed Suzuki couplings, oxidative addition generally follows the reactivity trend: I > Br > Cl. However, the 4-position of quinoline is highly electron-deficient. This electronic deficiency artificially activates the C4-Cl bond toward oxidative addition, making it competitive with the C6-Br bond[4].
Action: Lower the reaction temperature (e.g., 60 °C) and use a milder base (like Na₂CO₃ instead of Cs₂CO₃). Using a highly active catalyst at lower temperatures exploits the inherent C-Br vs. C-Cl bond dissociation energy difference, allowing the C6-Br bond to react before the C4-Cl bond can undergo oxidative addition[4].
Q3: The starting material is consumed, but my major products are the homocoupled boronic acid (biaryl) and protodeboronated starting material. How do I fix this?
Causality & Solution: Homocoupling of the boronic acid is a classic symptom of oxygen ingress. Oxygen facilitates an oxidative homocoupling pathway catalyzed by Pd(II)[5]. Protodeboronation occurs when the boronic acid undergoes base-catalyzed hydrolysis before transmetalation can occur, often exacerbated by high temperatures and excessive water.
Action: Rigorously degas your solvents using the freeze-pump-thaw method or by sparging with Argon for at least 30 minutes. To minimize protodeboronation, use a fast-reacting catalyst to outcompete hydrolysis and reduce the water content. If using strictly anhydrous conditions, remember that inorganic bases like K₃PO₄ require a stoichiometric trace of water to dissolve and activate the boronate complex[6].
Mechanistic Failure Points
Understanding where the reaction fails within the catalytic cycle is essential for rational optimization.
Mechanistic failure points in the Pd-catalyzed cross-coupling of bromoquinolines.
Quantitative Data Summary
The following table summarizes validated reaction conditions for various bromoquinoline substrates to serve as a baseline for your optimization[2][4].
| Substrate | Boronic Acid | Catalyst System | Base / Solvent | Temp | Yield |
| 3-Bromoquinoline | Phenylboronic acid | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ / Dioxane:H₂O (4:1) | 90 °C | 82% |
| 6-Bromo-4-chloroquinoline | Arylboronic acid | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ / Toluene:EtOH:H₂O | 80 °C | 75% |
| 7-Bromoquinoline | Substituted Ar-B(OH)₂ | XPhos-Pd-G3 (2 mol%) | K₃PO₄ / THF:H₂O (10:1) | 65 °C | 88% |
Standard Operating Procedure: Robust Bromoquinoline Coupling
This self-validating protocol utilizes a modern pre-catalyst system designed to overcome the steric and electronic challenges of bromoquinolines[2][6].
Materials Required:
-
Bromoquinoline substrate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
K₃PO₄ (3.0 equiv, finely ground)
-
XPhos-Pd-G3 (2–5 mol%)
-
1,4-Dioxane and HPLC-grade Water
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromoquinoline, arylboronic acid, and K₃PO₄.
-
Establish Inert Atmosphere: Seal the flask and perform three rigorous evacuation/backfill cycles using high-purity Argon or Nitrogen. Oxygen exclusion is critical to prevent homocoupling[6].
-
Catalyst Addition: Quickly add the XPhos-Pd-G3 pre-catalyst under a positive stream of inert gas.
-
Solvent Addition: Inject a thoroughly degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 ratio, yielding a 0.2 M substrate concentration) via syringe. Note: The water acts to dissolve the base and activate the boronic acid for transmetalation.
-
Reaction Execution: Heat the reaction mixture to 80–90 °C. Ensure vigorous stirring (800+ RPM) to maximize the interfacial area of the biphasic system. Monitor via LC-MS or TLC after 4 hours[2].
-
Work-up and Purification: Upon consumption of the starting material (typically 12–16 hours), cool to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography.
References
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - Journal of the American Chemical Society (ACS Publications). Available at: [Link]
-
How to boost yields of palladium tetrakis catalyzed Suzuki coupling in a microwave reactor? - ResearchGate. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Over-Bromination in Quinoline Synthesis
Introduction Welcome to the Technical Support Center for quinoline synthesis. Bromoquinolines are privileged scaffolds in medicinal chemistry and crucial intermediates for cross-coupling reactions. However, researchers frequently encounter a major roadblock during electrophilic aromatic substitution (EAS): over-bromination (the formation of di- or tri-brominated species). This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to help you achieve precise mono-bromination.
Causality Analysis & Frequently Asked Questions (FAQs)
Q1: Why does my quinoline substrate rapidly over-brominate, even when I carefully measure my reagents? A1: The inherent reactivity of the quinoline core dictates this outcome. Unsubstituted quinoline is highly deactivated towards EAS. However, when electron-donating groups (EDGs) such as -OH, -OMe, or -NH2 are present (e.g., in 8-hydroxyquinoline), the benzenoid ring becomes intensely nucleophilic [1]. The Causality: The introduction of the first bromine atom (a weak deactivator) does not sufficiently withdraw electron density to raise the activation energy for a second bromination event. Consequently, the rate constant of the second bromination ( k2 ) remains competitive with the first ( k1 ), leading to the rapid accumulation of 5,7-dibromo derivatives before the starting material is fully consumed [1].
Q2: How does the choice of brominating agent influence the reaction kinetics and selectivity? A2: Molecular bromine (Br 2 ) provides a massive instantaneous concentration of electrophilic bromine, which easily overcomes the activation energy barrier for poly-bromination [1]. The Causality: Switching to N-Bromosuccinimide (NBS) fundamentally alters the kinetics. NBS acts as a controlled-release reservoir, maintaining a low, steady-state concentration of electrophilic bromine in the reaction mixture [2]. This kinetic throttling allows the slight difference in activation energy between mono- and di-bromination to dictate the product distribution, heavily favoring the mono-brominated product.
Q3: What role do solvent and temperature play in suppressing the second bromination event? A3: Temperature and solvent are your primary thermodynamic controls. The Causality: Lowering the temperature (e.g., 0 °C to -20 °C) decreases the overall kinetic energy of the system, making the higher activation energy barrier of the second bromination step statistically improbable to cross [1]. Furthermore, conducting the reaction in non-polar or moderately polar aprotic solvents (like CHCl 3 or CH 2 Cl 2 ) stabilizes the mono-brominated intermediate. Conversely, highly polar acidic media (like concentrated H 2 SO 4 ) can protonate the quinoline, altering the electronic landscape and sometimes inadvertently driving non-regioselective poly-bromination [3].
Q4: Direct bromination is completely failing due to over-activation. What is the most reliable alternative strategy? A4: When direct bromination of an activated quinoline yields intractable mixtures, employ the Precursor Strategy using 1,2,3,4-tetrahydroquinoline (THQ) derivatives [4]. The Causality: The THQ core is structurally distinct; the saturated nitrogen-containing ring donates electron density differently, allowing for highly regioselective mono-bromination under exceptionally mild conditions [5]. Once the bromine is installed, the THQ intermediate is easily aromatized back to the quinoline core using oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or via NBS-mediated oxidative dehydrogenation [4].
Quantitative Data: Reagent and Condition Matrix
Table 1: Impact of reaction conditions on quinoline mono-bromination selectivity.
| Brominating Agent | Solvent System | Optimal Temperature | Relative Risk of Over-Bromination | Recommended Substrate Profile |
| Molecular Br 2 | CHCl 3 or CCl 4 | Room Temp (20-25 °C) | High | Deactivated quinolines requiring strong electrophiles. |
| NBS (1.05 eq) | CH 2 Cl 2 or MeCN | 0 °C to 15 °C | Low | Moderately activated quinolines (e.g., alkyl, weakly donating groups). |
| NBS (1.05 eq) | DMF or THF | -20 °C to 0 °C | Very Low | Highly activated quinolines (e.g., -OH, -OMe, -NH 2 ). |
| DBDMH | H 2 SO 4 (conc.) | Room Temp | Moderate | Unsubstituted or sterically hindered quinolines. |
Diagnostic Workflow for Over-Bromination
Caption: Workflow for troubleshooting and preventing over-bromination in quinoline synthesis.
Self-Validating Experimental Protocol
Highly Regioselective Mono-Bromination of an Activated Quinoline (8-Methoxyquinoline) This protocol is designed as a self-validating system. It incorporates specific quenching mechanisms to prevent false analytical readouts caused by post-reaction bromination during the work-up phase [1].
Materials:
-
8-Methoxyquinoline (1.0 mmol)
-
N-Bromosuccinimide (NBS) (1.05 mmol) - Must be freshly recrystallized from water to remove trace Br 2 and succinimide.
-
Anhydrous Dichloromethane (CH 2 Cl 2 ) (10 mL)
-
10% Aqueous Sodium Thiosulfate (Na 2 S 2 O 3 )
Step-by-Step Methodology:
-
Preparation & Radical Suppression: Dissolve 8-methoxyquinoline (1.0 mmol) in anhydrous CH 2 Cl 2 (10 mL) in a round-bottom flask. Wrap the flask in aluminum foil.
-
Causality: Excluding light prevents the homolytic cleavage of the N-Br bond, shutting down competing radical pathways (which lead to benzylic bromination) and strictly enforcing an electrophilic aromatic substitution mechanism.
-
-
Temperature Equilibration: Cool the reaction mixture to 0 °C using an ice-water bath. Allow 10 minutes for complete thermal equilibration.
-
Controlled Electrophile Addition: Add NBS (1.05 mmol) in three equal portions over 15 minutes.
-
Causality: Portion-wise addition prevents localized spikes in electrophile concentration and exothermic micro-environments, both of which are primary drivers of di-bromination.
-
-
Self-Validating Reaction Monitoring: Stir the mixture at 0 °C for 2 hours. Monitor via TLC (Eluent: 3:1 Hexanes/Ethyl Acetate).
-
Validation Check: If the starting material is consumed but a faint lower-Rf spot (di-bromo impurity) begins to appear, proceed immediately to Step 5. Do not push for 100% conversion if it compromises selectivity.
-
-
Active Quenching (Critical Step): Quench the reaction by vigorously stirring with 5 mL of 10% aqueous Na 2 S 2 O 3 for 5 minutes.
-
Causality: Na 2 S 2 O 3 instantly reduces any unreacted NBS or trace Br 2 to inert bromide ions. This guarantees that the product distribution observed on your TLC plate is exactly what is isolated, preventing "phantom" over-bromination during solvent evaporation.
-
-
Work-up & Purification: Transfer to a separatory funnel, extract the organic layer, wash with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure. Purify via flash column chromatography to isolate the pure mono-brominated product.
References
-
Song, J.-H., et al. "Regioselective Bromination of 5,8-Dimethoxyquinoline with N-Bromosuccinimide." Journal of the Korean Chemical Society, 2002. URL:[Link]
-
Manna, S., et al. "NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study." RSC Advances, 2023. URL:[Link]
-
Ökten, S., et al. "Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics." PMC, 2025. URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]
- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Regioselectivity in the Bromination of 8-Substituted Quinolines
Welcome to the Technical Support Center for quinoline functionalization. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing challenges with the regioselective halogenation of the quinoline scaffold.
Electrophilic aromatic substitution (EAS) on quinolines typically occurs on the more electron-rich carbocyclic ring. However, when the 8-position is substituted, the electronic and steric nature of that substituent dictates the regiochemical outcome, often leading to complex mixtures of C5-bromo, C7-bromo, and C5,C7-dibromo isomers[1]. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you achieve absolute regiocontrol.
Mechanistic Insights: The Causality of Regioselectivity
To control a reaction, you must first understand the electronic pathways governing it. The regioselectivity of 8-substituted quinoline bromination is not random; it is a direct consequence of the 8-substituent's directing effects and the reaction environment[1].
-
Strong Electron-Donating Groups (-OH, -NH₂): These groups highly activate the carbocyclic ring. Under standard bromination conditions, the activation barrier for subsequent halogenations is so low that the reaction rarely stops at mono-bromination, yielding 5,7-dibromo derivatives[1].
-
Moderate Electron-Donating Groups (-OCH₃, -CH₃): An 8-methoxy group strongly directs electrophilic attack to the para position (C5) due to resonance stabilization, allowing for the isolation of 5-bromo-8-methoxyquinoline as the sole product under controlled stoichiometry[1],[2]. Conversely, an 8-methyl group (an ortho/para director) paired with a deactivating group at C4 can sterically and electronically favor substitution at C7[3].
-
Directed C–H Activation (Amides): By converting an 8-amino group into an amide, the nitrogen can act as a bidentate directing group. Transition metal catalysts (like Cu) coordinate to this amide, spatially directing the brominating agent exclusively to the C5 position, entirely bypassing the chaotic standard EAS pathways[4],[5].
Mechanistic pathways determining regioselectivity in 8-substituted quinoline bromination.
Frequently Asked Questions (FAQs)
Q1: How can I prevent di-bromination when working with highly activated 8-hydroxy or 8-aminoquinolines? A1: Over-halogenation is driven by excess reagent and thermal activation[6]. To favor mono-bromination, strictly limit the brominating agent to 1.0–1.1 equivalents and perform the reaction at 0 °C[6]. If molecular bromine (Br₂) still yields mixtures, switch to N-bromosuccinimide (NBS). NBS provides a lower steady-state concentration of electrophilic bromine, which enhances kinetic control and minimizes over-reaction[6],[7].
Q2: What is the most reliable method for the C5-selective bromination of 8-aminoquinolines? A2: Direct bromination of 8-aminoquinoline is notoriously unselective[1]. The optimal strategy is to protect the amine as an amide (e.g., N-(quinolin-8-yl)benzamide) and employ a copper-promoted oxidative bromination. Using CuSO₄ with HBr in DMSO, or Cu/Fe catalysts with alkyl bromides, ensures absolute C5-selectivity. In these systems, DMSO acts as a mild oxidant, eliminating the need for harsh external oxidants[4],[5].
Q3: Why does my bromination reaction stall, accompanied by the formation of a yellow precipitate? A3: The basic quinoline nitrogen reacts with the hydrogen bromide (HBr) byproduct generated during the substitution, forming an insoluble quinoline hydrobromide salt[1],[2]. This precipitation removes your substrate from the reactive organic phase. A mild basic workup (e.g., 5% NaHCO₃) is required to neutralize the acid and liberate the free base product[1].
Troubleshooting Guide: Diagnostics & Resolutions
Troubleshooting logic for resolving poor regioselectivity and over-bromination.
Quantitative Data: Regioselectivity Profiles
The following table summarizes the expected regiochemical outcomes based on the 8-substituent and chosen reaction conditions, allowing for rapid experimental planning.
| Substrate | Brominating Agent | Reaction Conditions | Primary Product | Regioselectivity / Yield |
| 8-Methoxyquinoline | Br₂ (1.1 eq) | CHCl₃, Dark, RT, 48h | 5-Bromo-8-methoxyquinoline | >90% (Sole product)[1],[2] |
| 8-Hydroxyquinoline | Br₂ (1.5–2.0 eq) | CH₃CN, 0 °C, 24h | 5,7-Dibromo-8-hydroxyquinoline | Mixture of mono/di-bromo[1] |
| 8-Aminoquinoline Amide | Alkyl Bromide (4.0 eq) | FeCl₃/K₃PO₄, DMSO, 100 °C | C5-Bromo-8-aminoquinoline amide | 65% (Exclusive C5)[5] |
| 8-Aminoquinoline Amide | 40% aq. HBr (2.5 eq) | CuSO₄ (20 mol%), DMSO, 100 °C | C5-Bromo-8-aminoquinoline amide | 73% (Exclusive C5)[4] |
| 4-Chloro-8-methylquinoline | Br₂ / Acidic Media | Controlled Temperature | 7-Bromo-4-chloro-8-methylquinoline | High C7 Selectivity[3] |
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Causality checkpoints explain why a step is performed, and validation metrics confirm success before proceeding.
Protocol A: Direct C5-Monobromination of 8-Methoxyquinoline[1],[2]
Objective: Achieve >90% regioselective bromination at the C5 position.
-
Preparation: Dissolve 8-methoxyquinoline (2.4 mmol) in distilled chloroform (15 mL).
-
Mechanistic Rationale: Chloroform provides a non-polar, aprotic environment that moderates the electrophilicity of Br₂ compared to highly polar solvents, preventing runaway polyhalogenation.
-
-
Halogenation: Add a solution of Br₂ (1.1 eq, 2.7 mmol) in chloroform dropwise over 10 minutes in the dark at ambient temperature.
-
Mechanistic Rationale: Strict stoichiometric control and darkness prevent radical-mediated side reactions, ensuring the reaction proceeds strictly via the EAS pathway directed to the para-position (C5) by the methoxy group.
-
-
Reaction: Stir the mixture for 48 hours.
-
System Validation: Monitor via TLC. The basic quinoline nitrogen will react with the HBr byproduct to form a hydrobromide salt, which may precipitate as a yellow solid. This is expected and indicates reaction progression.
-
-
Workup: Dissolve the resulting suspension in additional chloroform (15 mL) and wash the organic layer with 5% NaHCO₃ (3 x 20 mL).
-
Mechanistic Rationale: The mild base neutralizes the HBr, breaking the quinoline salt and liberating the free base 5-bromo-8-methoxyquinoline into the organic phase.
-
-
Isolation: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via a short alumina column (EtOAc/Hexane 1:3).
-
System Validation: The final product isolates as a solid. ¹H NMR will confirm C5 regioselectivity via an AB signal system (J ≈ 8.4 Hz) for the benzene ring protons, proving substitution at C5.
-
Protocol B: Copper-Promoted C5-Selective Bromination of 8-Aminoquinoline Amides[4],[5]
Objective: Bypass standard EAS limitations to achieve exclusive C5 bromination via directed C–H activation.
-
Preparation: Dissolve N-(quinolin-8-yl)benzamide (1.0 eq) and the brominating agent (e.g., 40% aq. HBr, 2.5 eq) in DMSO (1.0 mL).
-
Mechanistic Rationale: DMSO acts not only as a solvent but also as a mild oxidant, facilitating the generation of the active electrophilic bromine species in situ without requiring harsh external oxidants.
-
-
Catalysis: Add CuSO₄·5H₂O (20 mol%) and heat the mixture to 100 °C for 12 hours.
-
Mechanistic Rationale: The amide nitrogen acts as a bidentate directing group, coordinating with the Cu center. This spatial arrangement directs the active halogenating species exclusively to the C5 position, overriding the natural tendency of the highly activated ring to undergo dibromination.
-
-
Workup: Cool the mixture to room temperature, quench with water, and extract with ethyl acetate. Wash the combined organic layers with brine and dry over Na₂SO₄.
-
Isolation: Concentrate and purify via silica gel chromatography.
-
System Validation: The complete absence of C7-bromo or C5,C7-dibromo byproducts on TLC and crude NMR confirms the success of the directed C–H activation.
-
References
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles, ACG Publications, 1
-
Technical Support Center: Optimization of Bromination of 8-Substituted Quinolines, BenchChem, 2
-
Preventing di-bromination in quinoline synthesis, BenchChem, 6
-
avoiding drastic conditions for the bromination of quinoline derivatives, BenchChem, 7
-
An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline, BenchChem, 3
-
Copper-promoted oxidative mono- and di-bromination of 8-aminoquinoline amides with HBr and DMSO, RSC Publishing, 4
-
Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides, Beilstein Journals, 5
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Copper-promoted oxidative mono- and di-bromination of 8-aminoquinoline amides with HBr and DMSO - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00492F [pubs.rsc.org]
- 5. BJOC - Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides [beilstein-journals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Side Reactions in 3-Bromoquinoline Synthesis
Introduction
Welcome to the Technical Support Center for the synthesis of 3-bromoquinoline derivatives. This guide is engineered for researchers, synthetic chemists, and drug development professionals who require high-fidelity functionalization of the quinoline scaffold. The C3-position of quinoline is historically challenging to functionalize selectively due to the electronic deactivation caused by the heteroatom and the propensity for competing side reactions. This guide deconstructs the mechanistic origins of these side reactions and provides validated troubleshooting strategies.
Mechanistic Insights: The Origin of Side Reactions
Understanding the electronic environment of quinoline is critical for controlling regioselectivity. The nitrogen atom withdraws electron density, rendering the pyridine ring electron-deficient compared to the fused benzene ring.
-
Regioisomer Formation (5- and 8-Bromoquinolines): Under strongly acidic conditions (e.g., using H₂SO₄), the quinoline nitrogen is protonated to form a quinolinium ion. This completely deactivates the heteroaromatic ring, directing electrophilic bromination exclusively to the 5- and 8-positions of the carbocyclic ring 1.
-
Desired 3-Bromination: To achieve 3-bromination, the reaction must proceed via an addition-elimination mechanism on the neutral quinoline molecule. This requires mildly acidic or neutral conditions (e.g., Br₂ in CCl₄ or acetic acid) where a quinoline-bromine complex can form 2.
-
Over-Bromination: Even under optimal conditions, the initial 3-bromoquinoline product remains reactive. Excess brominating agent or elevated temperatures will trigger secondary electrophilic attacks, yielding 3,6-dibromo-, 3,8-dibromo-, and 3,6,8-tribromoquinolines 1.
Mechanistic divergence in quinoline bromination leading to regioisomers and over-bromination.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My direct bromination of quinoline yields a complex mixture of 3-bromo, 5-bromo, and 8-bromo isomers. How can I exclusively isolate the 3-bromo isomer? A1: The presence of 5- and 8-bromoquinolines indicates that your reaction medium is too acidic, driving the equilibrium toward the quinolinium ion. Troubleshooting: Buffer your reaction or switch to a milder solvent system (e.g., glacial acetic acid or DMF). Alternatively, replace molecular bromine (Br₂) with N-Bromosuccinimide (NBS). NBS provides a controlled, low steady-state concentration of electrophilic bromine, heavily favoring the addition-elimination pathway at the 3-position 2.
Q2: I am observing significant amounts of tar and dibromoquinolines. How do I suppress over-bromination and degradation? A2: Tar formation is caused by oxidative degradation by Br₂, while over-bromination is a kinetic issue. Troubleshooting: Ensure strict stoichiometric control (exactly 1.0 to 1.05 equivalents of the brominating agent). Critically, lower the reaction temperature to 0–5 °C. The activation energy for the second bromination event is higher than the first; chilling the reaction effectively halts the sequence at the mono-brominated stage 3.
Q3: Direct bromination is still giving me low yields and complex purification. Are there alternative synthetic strategies that bypass direct functionalization entirely? A3: Yes. The most robust workaround for regioselectivity issues is to construct the quinoline ring with the bromine atom already in place. A highly validated method is the formal [4+2] cycloaddition between N-aryliminium ions (generated in situ from arylmethyl azides) and 1-bromoalkynes 4. This acid-promoted rearrangement completely circumvents the electronic deactivation of the quinoline ring.
Quantitative Data: Strategy Comparison
The following table summarizes the quantitative performance and side-reaction profiles of various synthetic strategies for 3-bromoquinoline derivatives.
| Synthetic Strategy | Key Reagents | Regioselectivity | Common Side Reactions | Typical Yield |
| Direct Bromination (Strong Acid) | Br₂, H₂SO₄, Ag₂SO₄ | Poor (Favors 5- & 8-positions) | 5,8-dibromoquinoline, 5,6,8-tribromoquinoline | ~28-29% (for 5/8-isomers) |
| Direct Bromination (Mild) | Br₂, CCl₄ or AcOH | Moderate (Favors 3-position) | 3,6-dibromoquinoline, tar formation | 40-50% |
| NBS Bromination | NBS, DMF or AcOH | Good (Favors 3-position) | Trace dibromination | 60-75% |
| Formal [4+2] Cycloaddition | Arylmethyl azide, 1-bromoalkyne, TfOH, DDQ | Excellent (Exclusive to 3-position) | Incomplete oxidation (dihydroquinoline traces) | 75-85% |
Self-Validating Experimental Protocols
To eliminate the unpredictability of direct bromination, we recommend the Formal[4+2] Cycloaddition route for synthesizing complex 3-bromoquinoline derivatives. This protocol is designed as a self-validating system: each step includes a specific observable metric to confirm success before proceeding.
Protocol: Regioselective Synthesis via Formal [4+2] Cycloaddition
Reference standard adapted from the acid-promoted rearrangement of arylmethyl azides 4.
Step 1: Generation of the N-Aryliminium Ion
-
In a flame-dried round-bottom flask under an argon atmosphere, dissolve the arylmethyl azide (1.0 equiv) in anhydrous dichloroethane (DCE) to a concentration of 0.14 M.
-
Cool the reaction vessel to 0 °C using an ice bath.
-
Slowly add trifluoromethanesulfonic acid (TfOH) (1.2 equiv) dropwise.
-
Causality: TfOH protonates the azide, driving the expulsion of N₂ gas and triggering a 1,2-alkyl shift to form the highly reactive N-aryliminium ion.
-
Validation Check: Observe the controlled evolution of nitrogen gas (bubbling). TLC (Hexane/EtOAc) should confirm the complete disappearance of the azide starting material within 5 minutes.
-
Step 2: Cycloaddition 4. To the 0 °C solution, add the 1-bromoalkyne (2.0 equiv) in one portion. 5. Stir at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature overnight.
- Causality: The electron-rich alkyne undergoes a formal [4+2] cycloaddition with the N-aryliminium ion, forming a dihydroquinoline intermediate.
- Validation Check: LC-MS analysis of a quenched aliquot must show the mass of the unoxidized dihydroquinoline intermediate (M+H).
- Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (EtOAc), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 3: Aromatization (Oxidation) 7. Dissolve the crude dihydroquinoline intermediate in EtOAc (0.08 M). 8. Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.0 equiv) and stir at room temperature for 5 minutes.
- Causality: DDQ is a powerful hydride acceptor that rapidly drives the aromatization of the dihydroquinoline ring, locking the bromine atom at the 3-position.
- Validation Check: The solution will immediately darken upon DDQ addition. Complete conversion is verified by the emergence of a highly UV-active, lower-Rf spot on TLC corresponding to the fully aromatic 3-bromoquinoline.
Concentrate the mixture and purify via silica gel column chromatography (Hexane to 4:1 Hexane/EtOAc) to isolate the pure 3-bromoquinoline derivative.
Step-by-step workflow for the regioselective synthesis via formal [4+2] cycloaddition.
References
-
Title: Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: de la Mare, Kiaunud-din, and Ridd. 561 Source: RSC Publishing URL: [Link]
-
Title: Product Class 3: Quinolines Source: Thieme E-Books & E-Journals URL: [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling Methyl 3-bromoquinoline-8-carboxylate
Handling halogenated heterocyclic compounds like Methyl 3-bromoquinoline-8-carboxylate (CAS: 1823896-96-3) requires a rigorous, chemistry-specific approach to personal protective equipment (PPE) and environmental safety. As a brominated quinoline derivative, this compound presents specific dermal, ocular, and respiratory hazards, compounded by strict environmental regulatory requirements for its disposal.
This guide synthesizes chemical causality with field-proven protocols to provide a self-validating operational framework for researchers and drug development professionals.
The Causality of Risk and PPE Selection
To design a fail-safe handling protocol, we must first understand the molecular behavior and physical state of the compound. Methyl 3-bromoquinoline-8-carboxylate is typically supplied as a solid powder[1].
-
Respiratory Causality: The compound carries the GHS hazard statement H335 (May cause respiratory irritation) . Because it is a fine powder, the primary vector for exposure is aerosolization during weighing and transfer.
-
PPE & Engineering Choice: A certified chemical fume hood is mandatory. If a hood is unavailable for a specific logistical reason, a NIOSH-approved N95 or P100 particulate respirator must be worn to filter micro-particulates.
-
-
Dermal & Ocular Causality: The compound is classified under H315 (Causes skin irritation) and H319 (Causes serious eye irritation) [2]. Furthermore, quinoline derivatives are often solubilized in highly penetrative organic solvents like Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM) during biological assays.
-
PPE Choice: Nitrile gloves (minimum 4 mil thickness) are required. Nitrile provides a superior cross-linked polymer barrier against both the solid powder and the incidental splash of organic carrier solvents compared to latex, which rapidly degrades upon contact with organics. Chemical splash goggles (not standard safety glasses) are required to prevent ocular ingress of airborne dust.
-
Self-Validating Operational Protocol
Every step in this workflow includes a built-in validation check to ensure the safety system is actively functioning.
Phase 1: Pre-Operation & Donning
-
Fume Hood Validation: Before retrieving the chemical, check the fume hood's digital monitor.
-
Validation Check: Ensure the face velocity reads between 100–120 Linear Feet per Minute (LFM). If the digital monitor is unresponsive, tape a Kimwipe to the bottom of the sash to visually confirm inward airflow.
-
-
Glove Integrity Check: Select powder-free nitrile gloves.
-
Validation Check: Trap air in the glove and roll the cuff down to inflate the fingers. Discard immediately if any micro-leaks or pressure drops are detected.
-
-
Donning: Put on a flame-resistant lab coat, chemical splash goggles, and the validated nitrile gloves. Ensure no skin is exposed at the wrists.
Phase 2: Handling & Solubilization
-
Transfer: Move the sealed vial of Methyl 3-bromoquinoline-8-carboxylate into the fume hood before opening.
-
Weighing: Use an anti-static weigh boat to prevent the powder from repelling and aerosolizing.
-
Validation Check: Observe the powder's behavior upon opening; if static cling is high (powder jumping to the spatula), use an anti-static gun (Zerostat) on the tools before transferring.
-
-
Solubilization: Add the solvent (e.g., DMSO) slowly inside the hood. Cap the vial immediately after the transfer is complete.
Phase 3: Doffing & Decontamination
-
Surface Decontamination: Wipe down the balance and hood surface with a solvent-dampened cloth (e.g., 70% ethanol or isopropanol) to capture any invisible micro-dust.
-
Doffing: Remove gloves using the "beak method" (glove-in-glove) to ensure the contaminated exterior never touches bare skin.
-
Validation Check: Wash hands immediately with soap and water and visually inspect the skin for any localized redness or irritation that would indicate a barrier breach.
-
Operational Workflow Diagram
Workflow for the safe handling, spill response, and disposal of Methyl 3-bromoquinoline-8-carboxylate.
Spill Response and EPA-Compliant Disposal
Because this molecule contains a bromine atom, its lifecycle falls under strict environmental regulations.
-
Spill Protocol: Never dry-sweep a spill of Methyl 3-bromoquinoline-8-carboxylate. Dry sweeping generates a highly concentrated dust cloud, bypassing standard ventilation. Action: Cover the spill with damp absorbent pads (using water or a mild solvent) to suppress dust, then carefully scoop the material into a hazardous waste container.
-
The Causality of Halogenated Waste Disposal: Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, organic waste containing halogens (like bromine) must be strictly segregated from non-halogenated waste[3]. Why? If halogenated waste is incinerated in standard, lower-temperature non-halogenated waste streams, it can undergo incomplete combustion, leading to the formation of highly toxic polybrominated dibenzodioxins (PBDDs) and furans[4]. It requires specialized, high-temperature commercial incineration.
-
Validation Check: Before sealing the waste carboy, verify the label explicitly states "Halogenated Organic Waste" and ensure the water content of the waste stream is below 20% to maintain the high BTU (heating value) required for proper commercial incineration[5].
-
Quantitative Hazard & Logistics Summary
| Data Category | Specification / Code | Operational Implication |
| CAS Number | 1823896-96-3 | Unique identifier for inventory and SDS tracking. |
| Physical State | Solid / Powder | High risk of aerosolization; mandates fume hood use. |
| Hazard Codes | H302, H315, H319, H335 | Requires Nitrile gloves, splash goggles, and respiratory protection. |
| Precautionary | P261, P280, P305+P351+P338 | Avoid breathing dust; wear protective gear; specific eye-wash protocols. |
| Waste Classification | Halogenated Organic Waste | Must be segregated to prevent dioxin formation during incineration. |
| Storage | Sealed, Dry, Room Temp | Prevents degradation and moisture-induced caking. |
References
-
U.S. Environmental Protection Agency (EPA). "Disposal Handbook: Guide To Managing Classification And Disposal Of Hazardous Waste." EPA Hazardous Waste Archives. [Link]
-
U.S. Environmental Protection Agency (EPA). "Burning of Hazardous Waste in Boilers and Industrial Furnaces: Final Rule." Federal Register. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
